

Definitive Structural Elucidation of 3-Chloro-2,6-dibromo-4-fluoriodobenzene

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Compound of Interest

Compound Name: *3-Chloro-2,6-dibromo-4-fluoriodobenzene*

CAS No.: *1160574-82-2*

Cat. No.: *B13090947*

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A Comparative Analytical Guide for Drug Discovery Part 1: The Structural Challenge

In the synthesis of polyhalogenated benzenes, the "Isomer Trap" is a critical failure point. Electrophilic aromatic substitution often yields mixtures of regioisomers with identical molecular weights and similar polarities.

For **3-Chloro-2,6-dibromo-4-fluoriodobenzene**, the primary risk is distinguishing the target from isomers where the halogens have "scrambled" positions (e.g., swapping the Chlorine at C3 with the Bromine at C2).

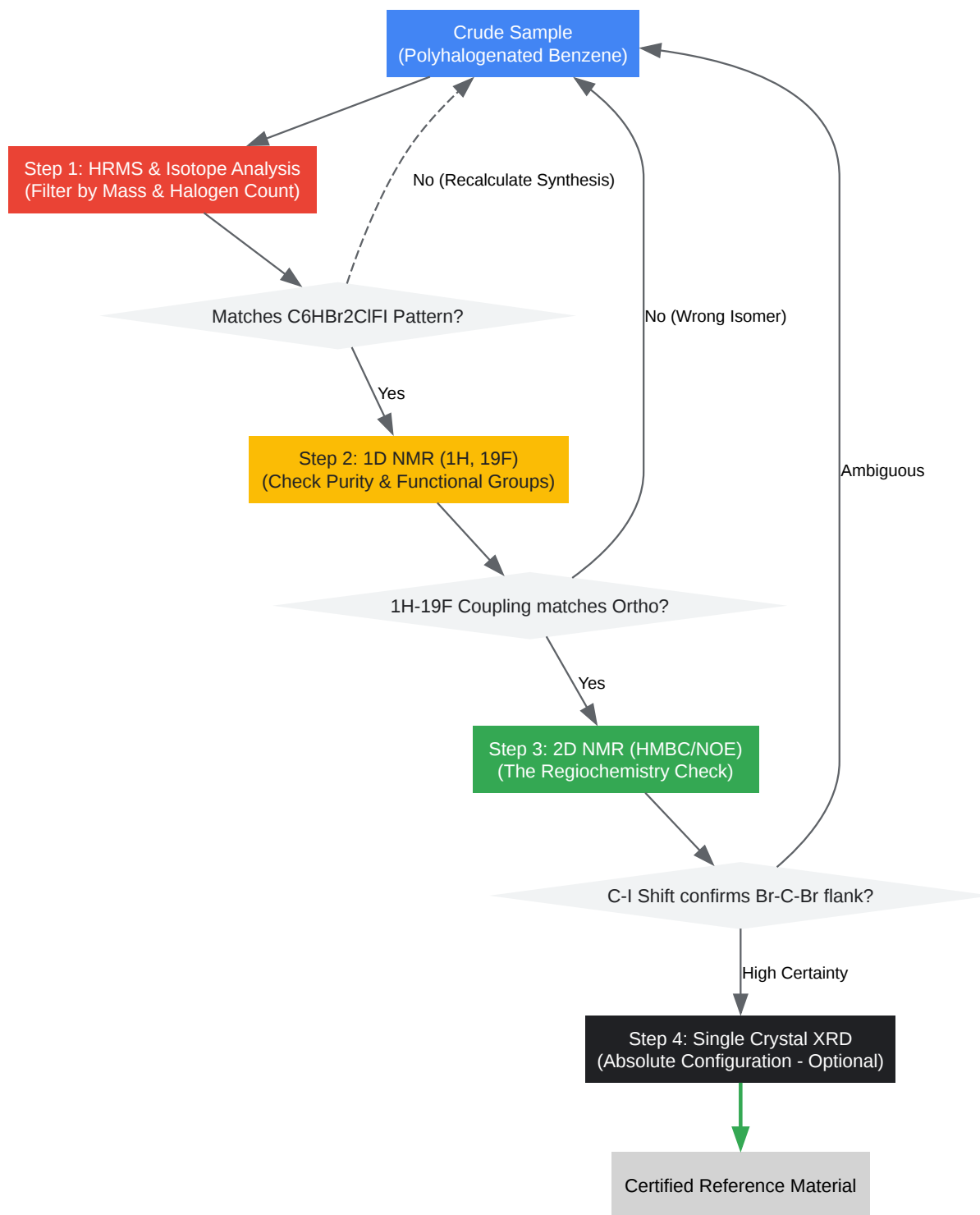
The Comparison: Target vs. Alternatives (Isomers)

Feature	Target Product	Common Alternative (Isomer A)	Analytical Consequence
Structure	1-I, 2,6-diBr, 3-Cl, 4-F, 5-H	1-I, 2-Cl, 3,6-diBr, 4-F, 5-H	Identical Mass (MW 415.2)
Symmetry	Asymmetric (C3 C5)	Asymmetric	Both show 6 Carbon signals
Proton Environment	H5 is flanked by F and Br	H5 is flanked by F and Br	H NMR shifts are nearly identical
Carbon Environment	C1 (C-I) flanked by Br/Br	C1 (C-I) flanked by Cl/Br	C NMR is the only rapid discriminator

Part 2: Analytical Workflow & Decision Matrix

To guarantee the structure, a multi-modal approach is required. The following decision matrix outlines the logical flow from crude synthesis to certified product.

Workflow Diagram



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Caption: Analytical decision tree for distinguishing the target scaffold from regioisomeric impurities.

Part 3: Detailed Comparative Analysis

Mass Spectrometry: The Isotope Fingerprint

While MS cannot distinguish regioisomers, it is the first line of defense to confirm the presence of the correct halogen ratio.

- Protocol: High-Resolution Mass Spectrometry (HRMS) using APCI (Atmospheric Pressure Chemical Ionization) in negative mode is preferred for polyhalogenated aromatics.
- Target Data:
 - Monoisotopic Mass: ~415.2 Da.
 - Isotope Pattern: The molecule contains 1 Cl (Cl/Cl) and 2 Br (Br/Br/Br).
 - Pattern Recognition: Look for the "picket fence" pattern.
 - M (100%)
 - M+2 (approx 160% relative abundance due to 2xBr)
 - M+4 (approx 70%)
 - M+6 (approx 10%)
 - Note: If the M+2 peak is significantly lower, you may have lost a Bromine (monobromo impurity).

NMR Spectroscopy: The Regiochemistry Solver

This is the critical step for distinguishing the target from "Alternative Isomer A" (Cl/Br swap).

A.

F NMR (The Scout)

- Target Signal: Single peak around -110 to -120 ppm.
- Coupling ():
 - The Fluorine at C4 is ortho to the Proton at C5.
 - Expected : 7.0 – 9.0 Hz.
 - Comparison: If the proton were meta (isomer), the coupling would be smaller (4–6 Hz).

B.

C NMR (The Fingerprint)

The carbon shifts are heavily influenced by the "Ortho Effect" of the halogens.

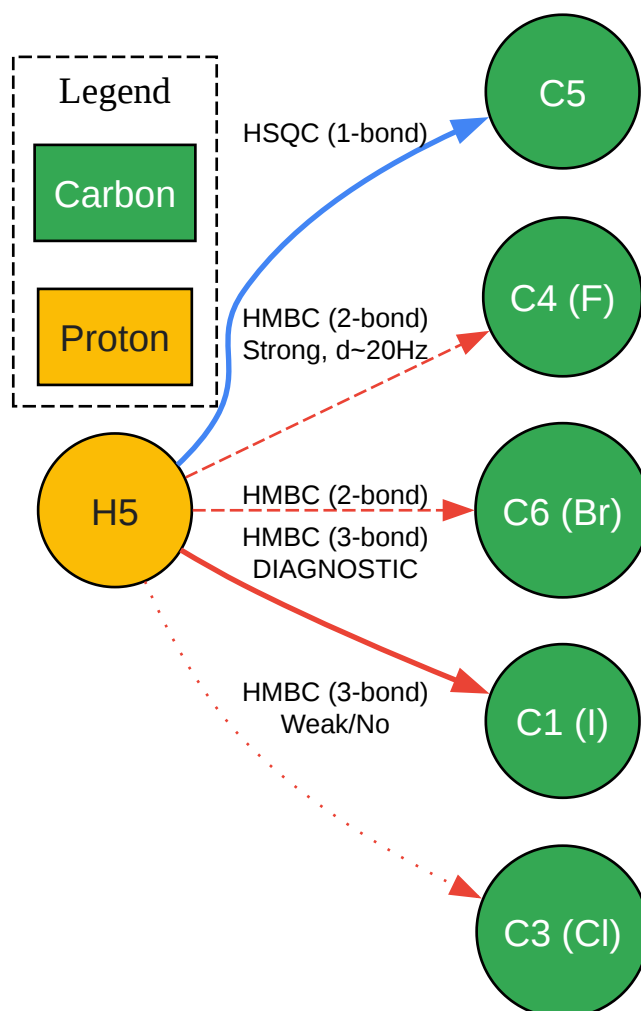
Carbon Position	Substituent	Neighbor 1	Neighbor 2	Predicted Shift (ppm)	Key Diagnostic Feature
C1	Iodo	Br	Br	95 - 105	Most Shielded Carbon. Shift >105 ppm suggests Cl/Br neighbor (Isomer A).
C2	Bromo	I	Cl	~125 - 130	Doublet (Hz).
C3	Chloro	Br	F	~120 - 125	Doublet (Hz).
C4	Fluoro	Cl	H	155 - 160	Large Doublet (Hz).
C5	Hydrogen	F	Br	~115 - 120	Doublet (Hz). DEPT-135 Positive. [1]
C6	Bromo	H	I	~130 - 135	Doublet (Hz).

Crucial Distinction: In the Target, C1 (attached to Iodine) is flanked by two Bromines. In Isomer A, C1 is flanked by one Chlorine and one Bromine.

- Bromine is less electronegative than Chlorine, leading to different shielding on C1. The C1 signal in the Target will be slightly more upfield (lower ppm) than in Isomer A.

Visualizing the Connectivity (HMBC)

To prove the structure without a doubt, one must correlate the Proton (H5) to the Iodine-bearing Carbon (C1).



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Caption: HMBC correlations required to confirm the position of H5 relative to C1 (Iodo) and C4 (Fluoro).

Interpretation:

- A strong 3-bond correlation from H5 to C1 confirms that H5 is para to the Chlorine and meta to the Iodine.

- If H5 were at position 3 (Isomer), the coupling pathway to C1 would be different (2-bond vs 3-bond).

Part 4: Experimental Protocols

Protocol A: High-Sensitivity NMR Acquisition

Due to the lack of protons (only 1 per molecule), standard parameters often yield poor signal-to-noise ratios.

- Concentration: Dissolve at least 20-30 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). High concentration is vital for detecting the quaternary carbons.
- Relaxation Delay (d1): Set d1 = 3.0 to 5.0 seconds.
 - Reason: Quaternary carbons (C-I, C-Br, C-Cl) have very long relaxation times (). Short delays will suppress these signals, making the C1 peak disappear.
- Scans:
 - H: 16 scans (sufficient).
 - C: Minimum 1024 scans (overnight run recommended).
 - F: 16 scans.

Protocol B: Crystallization for X-Ray Diffraction (XRD)

If NMR remains ambiguous due to peak overlap, XRD is the "Nuclear Option."

- Solvent System: Slow evaporation using Hexane/Dichloromethane (3:1).
- Method: Dissolve 50 mg in minimal DCM. Add Hexane dropwise until slight turbidity. Cap the vial with parafilm and poke 2-3 small holes. Allow to stand at 4°C for 48-72 hours.
- Validation: Heavy atoms (I, Br, Cl) scatter X-rays strongly, allowing easy differentiation of the halogen positions in the crystal lattice.

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. -coupling values for C-F and H-F in aromatics).
- Isotope Patterns in Mass Spectrometry: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for calculating Br/Cl isotope distributions).
- ¹³C NMR Shifts of Polyhalogenated Benzenes: Standard spectral data for 1-bromo-3-chloro-benzene derivatives (used for additivity rule calculation). Source: SDBS (Spectral Database for Organic Compounds), AIST, Japan.
- C-F Coupling Constants: Dolleens, H. (2017). Fluorine NMR: A Practical Guide. (Confirming the 250Hz vs 20Hz coupling logic).

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Sources

- [1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents \[patents.google.com\]](#)
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